molecular formula C16H24N2O2S B2500727 N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}thiophene-3-carboxamide CAS No. 2034587-83-0

N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}thiophene-3-carboxamide

Cat. No.: B2500727
CAS No.: 2034587-83-0
M. Wt: 308.44
InChI Key: KTPOOKXRHSQRFP-UHFFFAOYSA-N
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Description

N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}thiophene-3-carboxamide is a complex organic compound that features a thiophene ring, a piperidine ring, and an oxane ring

Scientific Research Applications

N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}thiophene-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.

    Biological Studies: It is used in the study of receptor-ligand interactions and enzyme inhibition.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}thiophene-3-carboxamide typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required purity levels for commercial applications .

Chemical Reactions Analysis

Types of Reactions

N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}thiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Mechanism of Action

The mechanism of action of N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}thiophene-3-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}thiophene-3-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .

Properties

IUPAC Name

N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2S/c19-16(14-5-10-21-12-14)17-11-13-1-6-18(7-2-13)15-3-8-20-9-4-15/h5,10,12-13,15H,1-4,6-9,11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTPOOKXRHSQRFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CSC=C2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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